molecular formula C7H9ClN2O B1678035 Pralidoxime Chloride CAS No. 51-15-0

Pralidoxime Chloride

カタログ番号: B1678035
CAS番号: 51-15-0
分子量: 172.61 g/mol
InChIキー: HIGSLXSBYYMVKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pralidoxime Chloride, also known as 2-pyridine aldoxime methyl chloride, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which can occur due to exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound works by reactivating acetylcholinesterase, thereby alleviating the toxic effects of organophosphates .

準備方法

Synthetic Routes and Reaction Conditions: Pralidoxime Chloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt. The iodide salt can be converted to the chloride salt through an ion exchange process .

Industrial Production Methods: In industrial settings, this compound is often produced through cryo-desiccation for intravenous injection or infusion. Each vial typically contains 1000 mg of sterile this compound, which is reconstituted with sterile water for injection .

化学反応の分析

Types of Reactions: Pralidoxime Chloride primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: this compound reacts with alkyl halides under basic conditions to form alkylated oximes.

    Oxidation and Reduction: While this compound is not commonly involved in oxidation or reduction reactions, it can participate in redox reactions under specific conditions.

Major Products: The major products formed from these reactions include various alkylated oximes, depending on the electrophile used in the reaction .

科学的研究の応用

Clinical Applications

1. Treatment of Organophosphate Poisoning

Pralidoxime chloride is most commonly used in emergency medicine for treating organophosphate poisoning. Clinical studies have demonstrated its efficacy in reactivating cholinesterase enzymes, which are crucial for breaking down acetylcholine at neuromuscular junctions. This action helps alleviate symptoms such as muscle paralysis and respiratory distress.

  • Efficacy Studies : A randomized controlled trial conducted in Sri Lanka involving 235 patients with organophosphate self-poisoning showed that pralidoxime administration led to significant reactivation of red blood cell acetylcholinesterase and improved recovery rates compared to placebo . The study found that while pralidoxime did not significantly reduce mortality (30% vs. 15.8% in placebo), it did improve clinical outcomes in terms of intubation requirements and duration of ventilation .
  • Dosage Optimization : Research indicates that higher doses of this compound (greater than 2 g over the first 24 hours) correlate with improved recovery rates and lower mortality . This suggests that optimizing dosage could enhance therapeutic outcomes.

2. Continuous Infusion Protocols

Continuous infusion of pralidoxime has been explored as a treatment strategy for prolonged symptoms following organophosphate ingestion. A case study reported successful management of persistent nicotinic symptoms through continuous infusion, highlighting the potential for this method in severe cases .

Research Applications

1. Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics of this compound has revealed important insights into its absorption, distribution, metabolism, and excretion. Studies suggest that therapeutic plasma concentrations are achieved rapidly, with a minimum effective concentration identified at around 4 μg/mL within approximately 16 minutes post-administration .

2. Analytical Method Development

Recent advancements have focused on developing robust analytical methods for quantifying pralidoxime in various formulations. A novel chaotropic chromatography method has been introduced, which enhances the retention and separation of this compound in high-performance liquid chromatography (HPLC) systems . This method demonstrates high linearity, accuracy, and precision, making it suitable for quality control in pharmaceutical applications.

Table 1: Clinical Outcomes from Pralidoxime Treatment

Study ReferencePatient GroupPralidoxime DoseMortality Rate (%)Recovery Rate (%)
OP Poisoning2 g loading + 0.5 g/h infusion24.8 (Pralidoxime) vs. 15.8 (Placebo)Improved with higher doses
OP Poisoning>2 g within first 24 hoursSignificantly lower in experimental groupSignificantly improved

Table 2: Analytical Method Validation Results

AnalyteConcentration (µg/mL)Precision (RSD, %)Accuracy (%)
This compound100.6699.18
200.20100.18
300.13100.52

作用機序

Pralidoxime Chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, leading to its inactivation. This compound binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme. This process allows the enzyme to resume its normal function of breaking down acetylcholine, alleviating the toxic effects of organophosphate poisoning .

類似化合物との比較

Pralidoxime Chloride is part of a family of oximes that includes other compounds such as obidoxime, HI-6, trimedoxime, and methoxime. These compounds share a similar mechanism of action but differ in their chemical structures and efficacy:

    Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain organophosphates.

    HI-6: Exhibits a broader spectrum of activity against various organophosphates.

    Trimedoxime: Similar to this compound but with different pharmacokinetic properties.

    Methoxime: Another oxime with distinct chemical properties and applications

This compound is unique in its widespread use and FDA approval for treating organophosphate poisoning, making it a critical component in medical countermeasures against nerve agents and pesticides .

生物活性

Pralidoxime chloride, commonly referred to as Protopam, is an oxime compound primarily used as an antidote for organophosphate poisoning. It functions by reactivating acetylcholinesterase (AChE), an enzyme that is inhibited by organophosphate compounds, thereby restoring normal neuromuscular function and alleviating symptoms of poisoning.

This compound acts by binding to the phosphorylated enzyme AChE, which has been inhibited by organophosphates. The oxime group in pralidoxime facilitates the removal of the organophosphate group from the enzyme, thus restoring its activity. This reactivation is crucial for the breakdown of acetylcholine at neuromuscular junctions, preventing the accumulation that leads to symptoms such as muscle paralysis and respiratory failure .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly absorbed and distributed in the body. Following intravenous administration, peak plasma concentrations are typically reached within minutes. The drug exhibits a short half-life, necessitating continuous infusion or repeated dosing in severe cases of poisoning .

Efficacy in Clinical Studies

Clinical studies have demonstrated varied efficacy of pralidoxime in treating organophosphate poisoning. A randomized controlled trial involving 235 patients indicated that while pralidoxime administration resulted in significant reactivation of red cell AChE, it did not significantly reduce mortality compared to placebo (24.8% vs. 15.8%) . This suggests that while pralidoxime can improve cholinesterase activity, its impact on overall survival may be limited, particularly if treatment is delayed.

Case Studies

  • Case of Continuous Infusion : A notable case involved a 27-year-old male who ingested an organophosphate pesticide and presented with severe symptoms including respiratory failure. Initial treatment with intermittent pralidoxime was ineffective; however, a continuous infusion at 500 mg/h led to significant symptom management over 72 hours . This case highlights the potential benefit of continuous administration in severe poisoning scenarios.
  • Oral Administration in Glaucoma Patients : In a study involving patients treated with echothiophate iodide for glaucoma, oral pralidoxime administration resulted in a significant increase in erythrocyte cholinesterase activity without notable side effects . This study suggests potential applications beyond acute poisoning scenarios.

Comparative Efficacy

A summary of key findings from various studies on this compound's effectiveness:

StudyPatient GroupPralidoxime RegimenMortality RateAChE Reactivation
Eddleston et al., 2009Organophosphate self-poisoning2g loading dose + 0.5g/h infusion24.8%Significant
Balali-Mood & Shariat, 1998Moderate to severe OP intoxicationPralidoxime + AtropineSurvival: 100% (8/8)Some recovery
Case StudySevere OP poisoningContinuous infusion at 500 mg/hN/AEffective symptom control

特性

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSLXSBYYMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralidoxime Chloride
Reactant of Route 2
Reactant of Route 2
Pralidoxime Chloride
Reactant of Route 3
Reactant of Route 3
Pralidoxime Chloride
Reactant of Route 4
Pralidoxime Chloride
Reactant of Route 5
Pralidoxime Chloride
Reactant of Route 6
Pralidoxime Chloride
Customer
Q & A

Q1: How does Pralidoxime chloride counteract organophosphate poisoning?

A1: this compound (2-PAM chloride) is a cholinesterase reactivator. [] Organophosphates work by binding to and inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in the symptoms of organophosphate poisoning. 2-PAM chloride works by removing the organophosphate molecule from AChE, thereby reactivating the enzyme and restoring normal neurotransmission. [, , , ]

Q2: What are the downstream effects of this compound administration in organophosphate poisoning?

A2: The reactivation of AChE by this compound leads to a reduction in acetylcholine levels, alleviating the symptoms of organophosphate poisoning. These effects include the reversal of muscarinic symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, as well as nicotinic symptoms such as muscle weakness, paralysis, and respiratory depression. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H9ClN2O. It has a molecular weight of 172.6 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, spectroscopic data, including ultraviolet (UV) and infrared (IR) absorption spectra, are available for this compound. It exhibits a characteristic UV absorbance peak at 296 nm. [] IR spectroscopy can be used to identify specific functional groups present in the molecule. []

Q5: How stable is this compound in solution?

A5: The stability of this compound in solution depends on factors like pH, concentration, and storage temperature. In concentrated acidic solutions, it can degrade over time, forming various decomposition products. [] Studies have shown that solutions containing 5% this compound without buffers, at an initial pH of 5, exhibit about 10% deterioration over 3 years at room temperature. [] Adjusting the pH to 4 may improve stability. [] Refrigeration and storage in a dry state are expected to further enhance stability. []

Q6: How does the presence of other drugs, like Atropine, affect this compound's stability in a combined formulation?

A6: Research indicates that combining Atropine sulfate and this compound in a single auto-injector cartridge does not negatively impact the stability of either drug. Accelerated stability studies have shown that such combined formulations can remain stable for up to 24 months. []

Q7: Does this compound have any catalytic properties?

A7: While this compound is not a catalyst in the traditional sense, its action involves a chemical reaction with the organophosphate-AChE complex. This reaction is stoichiometric, meaning that one molecule of this compound reactivates one molecule of AChE. []

Q8: What are the primary applications of this compound?

A8: this compound is primarily used as an antidote for organophosphate poisoning. It is included in auto-injectors for rapid administration in emergency situations, particularly by military personnel and first responders. [, , ]

Q9: Have there been any computational studies on this compound?

A9: Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to study the interaction between this compound and AChE. These methods help visualize the binding mode and provide insights into the reactivation mechanism at a molecular level.

Q10: How do structural modifications of this compound affect its activity?

A10: Modifications to the structure of this compound, such as altering the substituents on the pyridine ring or the oxime group, can influence its ability to reactivate AChE. Studies have investigated the relationship between the structure of Pralidoxime analogs and their reactivation potency and selectivity for different types of organophosphate-inhibited AChE.

Q11: What are some strategies to improve the stability or bioavailability of this compound formulations?

A11: Strategies to enhance the stability of this compound solutions include optimizing pH, using appropriate buffers, controlling storage temperature, and packaging in a way that minimizes exposure to light and moisture. [, ] Encapsulation in biopolymeric microcapsules has been explored as a way to achieve controlled release and improve oral bioavailability. []

Q12: Are there specific safety regulations regarding the handling and disposal of this compound?

A12: Yes, as a potent pharmaceutical, this compound is subject to specific SHE regulations. These regulations cover various aspects, including safe handling practices, personal protective equipment requirements, storage guidelines, and appropriate disposal methods for unused or expired product.

Q13: What is the pharmacokinetic profile of this compound?

A13: this compound is rapidly absorbed after intramuscular or intravenous administration. [, , ] It exhibits a short half-life of approximately 1.4 hours and is primarily excreted unchanged in the urine. [] The drug's rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels. []

Q14: How do different routes of administration of this compound, like intramuscular injection vs. continuous intravenous infusion, compare in terms of efficacy?

A14: Studies have shown that continuous intravenous infusion of this compound is more effective in maintaining therapeutic drug levels compared to intermittent bolus injections. [, ] This method ensures a more consistent concentration of the drug in the bloodstream, leading to better reactivation of AChE and improved patient outcomes. [, , ]

Q15: What animal models are used to study the efficacy of this compound?

A15: Rodent models, particularly rats and mice, are commonly used to investigate the efficacy of this compound against organophosphate poisoning. [, , , , ] These models allow researchers to assess the drug's ability to reverse organophosphate-induced toxicity, measure AChE reactivation, and evaluate the impact on survival rates.

Q16: Have there been clinical trials evaluating the efficacy of this compound?

A16: Numerous clinical studies have been conducted to evaluate the efficacy of this compound in treating organophosphate poisoning in humans. Research has investigated various aspects, including the optimal dose and route of administration, the impact on clinical outcomes like time to symptom resolution and mortality rate, and the incidence of complications like intermediate syndrome. [, , , , , , , , , , , , ]

Q17: Is there any evidence of resistance to this compound in treating organophosphate poisoning?

A17: While this compound is generally effective in reactivating AChE, its efficacy can be influenced by several factors. Certain organophosphates may form a more stable complex with AChE, making reactivation more challenging.

Q18: What are the potential adverse effects of this compound?

A18: this compound is generally well-tolerated, but high doses or rapid administration can cause adverse effects such as dizziness, blurred vision, headache, nausea, and tachycardia. []

Q19: Are there any novel drug delivery systems being explored for this compound?

A19: Researchers are exploring novel drug delivery systems, such as nanoparticles and microspheres, to enhance the therapeutic efficacy of this compound. [, ] These systems aim to improve drug stability, prolong drug release, and potentially target specific tissues, like the brain, where organophosphate-induced damage can be particularly severe.

Q20: Are there any biomarkers to monitor the effectiveness of this compound therapy?

A20: Monitoring erythrocyte AChE activity is a direct and reliable biomarker for assessing the effectiveness of this compound therapy. [, , ] The rate and extent of AChE reactivation provide valuable information about the patient's response to treatment and can guide dose adjustments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。